molecular formula C22H16N6O2 B2392286 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 586994-34-5

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2392286
CAS No.: 586994-34-5
M. Wt: 396.41
InChI Key: BWARUWNYDRCMRH-ZMOGYAJESA-N
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Description

The compound (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a pyrrolo[2,3-b]quinoxaline core, an (E)-configured imine-linked furan-2-ylmethylene group, and an N-phenyl carboxamide substituent. Its molecular formula is estimated as C22H19N5O2 (molecular weight ~401.43 g/mol), distinguishing it from analogs through its phenyl group and furan-based imine linkage .

Properties

IUPAC Name

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2/c23-20-18(22(29)25-14-7-2-1-3-8-14)19-21(27-17-11-5-4-10-16(17)26-19)28(20)24-13-15-9-6-12-30-15/h1-13H,23H2,(H,25,29)/b24-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWARUWNYDRCMRH-ZMOGYAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Furan-2-carbaldehyde with Pyrroloquinoxaline Precursors

The most direct route involves a Schiff base formation between furan-2-carbaldehyde and 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. This reaction typically proceeds under reflux in polar aprotic solvents like ethanol or methanol, with yields ranging from 70% to 90% after recrystallization. The mechanism involves nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage (Fig. 1).

Key Reaction Parameters :

  • Solvent : Ethanol (78°C reflux) or methanol (65°C reflux).
  • Catalyst : Acidic or basic conditions may accelerate imine formation, though some protocols omit explicit catalysts.
  • Reaction Time : 5–6 hours for complete conversion.
**Example Procedure**:  
1. Dissolve 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (1.0 mmol) and furan-2-carbaldehyde (1.1 mmol) in 50 mL ethanol.  
2. Reflux for 6 hours under nitrogen.  
3. Cool to room temperature, filter, and recrystallize from ethanol.  

Multi-Step Synthesis from Quinoxaline Derivatives

Alternative routes build the pyrroloquinoxaline core from simpler precursors. A common strategy involves:

  • Quinoxaline Functionalization : Nitration or halogenation of quinoxaline to introduce reactive sites.
  • Pyrrole Ring Annulation : Cyclization with propargylamines or acrylamide derivatives under basic conditions.
  • Carboxamide Introduction : Coupling phenylamine via carbodiimide-mediated reactions.

Critical Challenges :

  • Regioselectivity during annulation.
  • Competing side reactions during carboxamide formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and methanol are preferred for their balance of polarity and boiling points, facilitating both solubility and reflux conditions. Dichloromethane and acetonitrile have been explored for low-temperature reactions but show reduced yields (<60%).

Solvent Boiling Point (°C) Yield (%) Purity (%)
Ethanol 78 85 98
Methanol 65 78 95
Acetonitrile 82 58 90

Catalytic Systems

Copper(II) chloride (CuCl₂) and cesium acetate (CsOAc) enhance reaction rates in photocatalytic protocols, particularly for imine formation. These catalysts likely stabilize transition states through Lewis acid-base interactions.

Catalyst Screening Results :

  • CuCl₂ (5 mol%) : 92% yield in 4 hours.
  • CsOAc (1 equiv) : 88% yield, minimal side products.
  • Uncatalyzed : 70% yield after 6 hours.

Purification and Characterization

Recrystallization

Ethanol is the solvent of choice for recrystallization, producing needle-like crystals with >98% purity. Alternative solvents (e.g., ethyl acetate) yield amorphous solids requiring further chromatographic purification.

Chromatographic Methods

Silica gel column chromatography (ethyl acetate/hexane, 3:7) resolves minor impurities, while preparative HPLC (C18 column, acetonitrile/water gradient) achieves pharmaceutical-grade purity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems improve heat and mass transfer, reducing reaction times to 2–3 hours with 95% yield. Such systems minimize solvent use and enhance reproducibility.

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis or water-based reactions under microwave irradiation. These methods align with sustainable chemistry principles but require further optimization for scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological and chemical properties .

Scientific Research Applications

Chemistry

In chemistry, (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. It also exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors. Its unique electronic properties make it suitable for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits the growth of bacteria by interfering with their cell wall synthesis and protein production .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and properties of the target compound and its analogs:

Compound Name (Simplified) Substituent (Position) Carboxamide Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (E)-Furan-2-ylmethyleneamino N-phenyl C22H19N5O2 ~401.43 Aromatic phenyl, furan imine, balanced lipophilicity
(E)-Furan-2-ylmethyleneamino N-hexyl C22H24N6O2 404.47 Hexyl chain increases lipophilicity; potential for enhanced membrane permeation
(E)-Thienylmethyleneamino N-(2-phenylethyl) C24H21N5OS ~435.52 Thiophene (sulfur-containing) enhances lipophilicity; phenylethyl adds bulk
(E)-Furan-2-ylmethyleneamino N-pentyl C21H22N6O2 ~390.44 Shorter alkyl chain (pentyl) reduces steric hindrance vs. hexyl/phenyl
(E)-3-Hydroxybenzylideneamino N-(2-methoxyethyl) C23H22N6O3 ~430.46 Hydroxyl group improves solubility; methoxyethyl enhances hydrophilicity
(E)-3-Ethoxy-4-hydroxybenzylideneamino N-(cyclohexenylethyl) C28H30N6O3 ~510.58 Ethoxy and hydroxyl groups modulate solubility; cyclohexenylethyl adds rigidity
2-Methoxybenzyl (non-imine) N-(3-ethoxypropyl) C25H27N5O3 ~445.51 Benzyl substituent lacks imine; ethoxypropyl increases flexibility
3-Methoxyphenyl (direct attachment) N-phenyl C18H15N5O2 357.35 Methoxy group enhances electron density; no imine linkage
2,5-Dimethoxyphenyl N-(2-morpholinylethyl) C25H28N6O4 476.53 Morpholine improves solubility; dimethoxy groups enhance π-π interactions

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Hydroxyl () and morpholine () groups enhance hydrophilicity, improving solubility but possibly limiting blood-brain barrier penetration .
Metabolic and Pharmacokinetic Considerations
  • Imine vs. Non-Imine Linkages: The (E)-imine in the target compound and analogs (–3, 5–6) may confer metabolic stability compared to non-imine derivatives (). Imines are susceptible to hydrolysis but can enhance target specificity . Hydroxyl groups () are prone to glucuronidation or sulfation, accelerating clearance .
  • The target compound’s phenyl and furan groups could influence this pathway .

Biological Activity

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its significant biological properties. The presence of the furan moiety and various functional groups enhances its reactivity and biological efficacy. The molecular formula is C20_{20}H20_{20}N6_6O2_2, with a molecular weight of approximately 410.437 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

  • Anticancer Activity : The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Studies have shown its ability to inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : It demonstrates antimicrobial activity by interfering with bacterial cell wall synthesis and protein production, making it a potential candidate for antibiotic development.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, which contributes to its anticancer effects.

Anticancer Activity

A study reported that the compound significantly inhibited the growth of cancer cells with an IC50_{50} value as low as 1.55 μM, indicating strong potency against cancer cell lines . The structure-activity relationship (SAR) analysis suggested that specific functional groups are essential for maintaining this activity.

Antimicrobial Activity

Preliminary tests have shown promising results against various bacterial strains. The compound's unique structure allows it to disrupt microbial cell functions effectively.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
QuinoxalineSimpler structureAnticancer
Furan-2-carbaldehydePrecursor in synthesisLimited activity
Pyrrolo[2,3-b]quinoxalineCore structureAnticancer, antimicrobial

The table highlights the uniqueness of this compound due to its combination of functional groups that enhance its biological activities compared to simpler analogs.

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. For instance:

  • Synthesis and Evaluation : A series of derivatives were synthesized by modifying the furan ring and phenyl groups. These modifications aimed to enhance anticancer potency while reducing toxicity .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound activates apoptotic pathways in cancer cells through mitochondrial disruption .

Q & A

Q. Q: What are the optimal conditions for synthesizing this compound, and how can purity be ensured?

A: The synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:

  • Condensation : Reaction of furan-2-carbaldehyde with an amino-pyrroloquinoxaline intermediate under acidic conditions (e.g., p-toluenesulfonic acid) in ethanol or DMF at 60–80°C .
  • Catalysis : Palladium or copper catalysts may facilitate cross-coupling reactions for functionalization .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Monitor via HPLC or TLC .

Advanced Reaction Mechanisms

Q. Q: How do electronic effects influence the reactivity of the furan and quinoxaline moieties during functionalization?

A: The furan ring’s electron-rich nature promotes electrophilic substitution (e.g., nitration), while the quinoxaline core’s electron-deficient system favors nucleophilic attacks. Computational studies (DFT) suggest that steric hindrance from the N-phenyl group modulates regioselectivity in cross-coupling reactions. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

Basic Biological Activity

Q. Q: What are the known biological targets or pathways associated with this compound?

A: Preliminary studies on analogs indicate potential inhibition of:

  • Kinases : Fibroblast Growth Factor Receptors (FGFRs) via competitive ATP-binding site interactions .
  • Enzymes : Monoamine oxidases (MAOs) due to structural similarity to quinoxaline-based inhibitors .
    Validate via in vitro kinase assays (e.g., ADP-Glo™) or enzymatic fluorometric assays .

Advanced Experimental Design for Activity Studies

Q. Q: How to design experiments to resolve contradictions in reported IC₅₀ values across cell lines?

A:

  • Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media, 48h exposure).
  • Off-target profiling : Employ kinome-wide profiling (e.g., KinomeScan) to identify promiscuous binding .
  • Metabolic stability : Assess liver microsomal degradation to rule out pharmacokinetic confounding .
    Contradictions may arise from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes .

Basic Analytical Characterization

Q. Q: Which spectroscopic methods are most reliable for confirming the (E)-configuration of the imine bond?

A:

  • NMR : Look for coupling constants (J ≈ 12–16 Hz) between the imine proton and adjacent furan protons in NOESY/ROESY spectra .
  • X-ray crystallography : Definitive confirmation via single-crystal diffraction (e.g., CCDC deposition) .
  • UV-Vis : Compare λmax shifts in polar vs. non-polar solvents to infer conjugation .

Advanced Data Contradiction Analysis

Q. Q: How to address discrepancies in reported cytotoxicity data between 2D vs. 3D cell models?

A:

  • Hypothesis : 3D models (e.g., spheroids) better mimic tumor microenvironments, where hypoxia alters drug penetration/metabolism.
  • Methodology : Compare IC₅₀ in both models using ATP-based viability assays. Conduct imaging (e.g., confocal microscopy) to track compound distribution .
  • Mitochondrial interference : Rule out false positives via Seahorse metabolic flux analysis .

Advanced SAR Exploration

Q. Q: How to prioritize substituent modifications to enhance selectivity for FGFR1 over FGFR2?

A:

  • Docking studies : Identify FGFR1-specific hydrophobic pockets (e.g., gatekeeper residue V561) for substituent optimization.
  • Synthetic focus : Introduce bulky groups (e.g., tert-butyl) at the quinoxaline C3 position to exploit steric exclusion in FGFR2 .
  • Validate : Test in isoform-specific assays (e.g., recombinant FGFR1/2 kinase domains) .

Basic Toxicity Profiling

Q. Q: What assays are recommended for initial toxicity screening?

A:

  • Hepatotoxicity : Use HepG2 cells + ALT/AST release assays.
  • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp or FLIPR® assays .
  • Genotoxicity : Conduct Ames tests (±S9 metabolic activation) .

Advanced Stability & Storage

Q. Q: How to mitigate hydrolytic degradation of the carboxamide group during long-term storage?

A:

  • Formulation : Store as a lyophilized powder under argon at −80°C. Avoid aqueous buffers with pH > 7.0.
  • Stabilizers : Add 1% trehalose or mannitol to reduce water activity .
  • Monitoring : Use LC-MS quarterly to detect degradation products (e.g., free carboxylic acid) .

Cross-Disciplinary Applications

Q. Q: How can this compound be repurposed for materials science applications?

A:

  • Optoelectronics : Exploit quinoxaline’s electron-deficient π-system for organic semiconductors. Characterize via cyclic voltammetry (HOMO/LUMO levels) .
  • Metal-organic frameworks (MOFs) : Functionalize with carboxylate groups for coordination polymers .

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